2-(2-Methoxy-5-methylphenyl)butanoic acid
Description
2-(2-Methoxy-5-methylphenyl)butanoic acid is a branched-chain carboxylic acid featuring a phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 3. The butanoic acid backbone (C₄H₈O₂) positions the carboxylic acid (-COOH) at the terminal carbon, while the phenyl substituent is attached to the second carbon (Figure 1).
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-9(12(13)14)10-7-8(2)5-6-11(10)15-3/h5-7,9H,4H2,1-3H3,(H,13,14) |
InChI Key |
FZERAAIRNNRYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)butanoic acid typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with butanoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of 2-(2-Methoxy-5-methylphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(2-methoxy-5-methylphenyl)butanoic acid derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Substituent Position and Type
- 4-(4-Methylphenyl)butanoic Acid (): This analog has a para-methylphenyl substituent on the fourth carbon of butanoic acid.
- (R)-(-)-2-Methoxy-2-phenylacetic Acid (): A shorter-chain acetic acid derivative with a methoxyphenyl group. The reduced chain length (C₂ vs. C₄) likely decreases lipophilicity and alters bioavailability.
Heterocyclic vs. Aromatic Substituents
- 4-[Formyl-5-(Hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid (): A pyrrole-substituted butanoic acid isolated from Lycium barbarum. The nitrogen-containing heterocycle introduces hydrogen-bonding capacity, contrasting with the purely aromatic interactions of the target compound.
Physicochemical Properties
Research Implications and Gaps
While direct studies on 2-(2-Methoxy-5-methylphenyl)butanoic acid are absent in the provided evidence, comparisons with structural analogs suggest:
Pharmacological Potential: Methoxy and methyl groups may synergize for targeted drug delivery, as seen in anti-inflammatory patents .
Synthetic Feasibility : Analogous compounds (e.g., ) are commercially available, suggesting viable synthetic routes for the target compound.
Natural Occurrence: No natural sources are documented here, unlike pyrrole-substituted analogs in medicinal plants .
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